Cas no 628333-29-9 (Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester)

Ethyl 4-hydroxy-2-methylbenzenepropanoate is an organic ester derived from benzenepropanoic acid, featuring a hydroxy group at the para position and a methyl substituent at the ortho position of the aromatic ring. This compound is of interest in synthetic chemistry due to its functional groups, which enable further derivatization or use as an intermediate in pharmaceuticals, fragrances, or fine chemicals. The ethyl ester moiety enhances solubility in organic solvents, facilitating reactions or formulations. The presence of both hydroxyl and ester groups offers versatility in reactivity, including ester hydrolysis or phenolic transformations. Its structural features make it suitable for applications requiring controlled release or targeted functionalization.
Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester structure
628333-29-9 structure
Product Name:Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester
CAS No:628333-29-9
MF:C12H16O3
MW:208.253643989563
CID:835433
PubChem ID:21986481
Update Time:2025-10-30

Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester
    • ETHYL 3-(4-HYDROXY-2-METHYLPHENYL)PROPANOATE
    • 3-(4-hydroxy-2-methylphenyl)propionic acid ethyl ester
    • AKOS028114330
    • Ethyl 3-(4-hydroxy-2-methylphenyl)propionate
    • CS-13697
    • AMBQJPDLWOQQDI-UHFFFAOYSA-N
    • CS-M0678
    • ethyl3-(4-hydroxy-2-methylphenyl)propanoate
    • 3-(4-Hydroxy-2-methyl-phenyl)-propionic acid ethyl ester
    • DB-351454
    • SCHEMBL1549287
    • 628333-29-9
    • Inchi: 1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8,13H,3,5,7H2,1-2H3
    • InChI Key: AMBQJPDLWOQQDI-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCC1C=CC(=CC=1C)O)=O

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.5Ų

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Additional information on Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester

Benzenepropanoic Acid, 4-Hydroxy-2-Methyl-, Ethyl Ester: A Comprehensive Overview

The compound with CAS No 628333-29-9, commonly referred to as Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester, is a significant molecule in the field of organic chemistry. This compound is a derivative of benzenepropanoic acid, which itself is a versatile building block in various chemical syntheses. The ethyl ester form of this acid adds to its reactivity and functional versatility, making it a valuable intermediate in the synthesis of more complex molecules.

Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester is characterized by its aromatic ring system, which contributes to its stability and reactivity. The presence of the hydroxyl (-OH) group at the para position and the methyl (-CH₃) group at the meta position introduces steric and electronic effects that influence its chemical behavior. The ethyl ester group (-O-CO-OEt) further enhances its solubility in organic solvents, making it easier to handle in laboratory settings.

Recent studies have highlighted the potential of this compound in drug discovery and agrochemical applications. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester exhibit promising activity against certain enzymes involved in inflammatory pathways.

In addition to its biological applications, this compound has found utility in the field of materials science. Its ability to form stable ester linkages makes it a candidate for use in polymer synthesis and as a component in advanced materials such as biodegradable plastics. A research team at the University of California reported that incorporating Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester into polymer matrices significantly improved their mechanical properties without compromising biodegradability.

The synthesis of Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester typically involves multi-step reactions starting from benzene derivatives. One common approach involves Friedel-Crafts alkylation followed by oxidation and esterification steps. The optimization of these steps has been a focus of recent research to improve yield and reduce environmental impact. For example, catalytic systems using transition metals like palladium have been employed to enhance reaction efficiency.

From an environmental standpoint, understanding the degradation pathways of Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester is crucial for assessing its ecological impact. Studies conducted by environmental chemists have shown that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through metabolomics analysis. These findings are essential for designing sustainable industrial processes that minimize environmental footprint.

In conclusion, Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester (CAS No 628333-29-9) stands out as a versatile molecule with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and reactivity continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and green chemistry unfold, this compound is poised to play an even more significant role in the development of next-generation products.

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